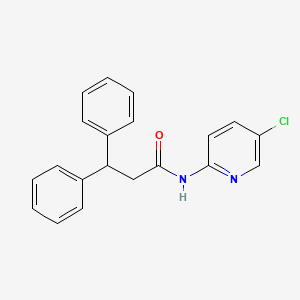
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide, also known as CP-945,598, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory conditions.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide for lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of the neuroprotective effects of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential clinical applications of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of inflammatory conditions such as arthritis and colitis warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including arthritis, colitis, and neuropathic pain. In preclinical studies, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to significantly reduce inflammation and pain in animal models of these conditions. Furthermore, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a favorable safety profile, suggesting that it may be a promising candidate for clinical development.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-12-19(22-14-17)23-20(24)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWSMZJEOGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

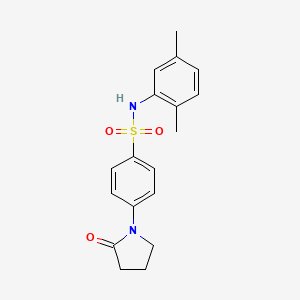
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
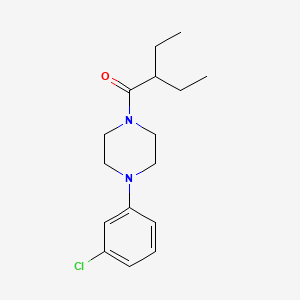
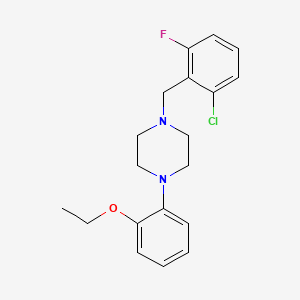
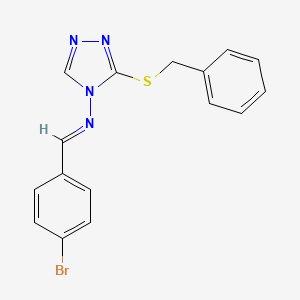

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
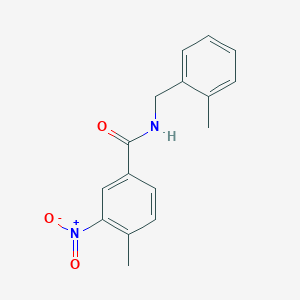

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)